Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone
CAS No.: 1029104-30-0
Cat. No.: VC13285351
Molecular Formula: C19H21NO2S2
Molecular Weight: 359.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1029104-30-0 |
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Molecular Formula | C19H21NO2S2 |
Molecular Weight | 359.5 g/mol |
IUPAC Name | 1-tert-butylsulfanyl-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |
Standard InChI | InChI=1S/C19H21NO2S2/c1-14-10-12-15(13-11-14)24(21,22)18(20-5)16-8-6-7-9-17(16)23-19(2,3)4/h6-13,18H,1-4H3 |
Standard InChI Key | VQVZNHJPGJZCGI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-] |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central sulfone group () bonded to a methyl-substituted phenyl ring and an isocyanide () functional group. The tert-butylsulfanyl moiety () attached to the adjacent phenyl ring introduces steric bulk and electron-donating effects, influencing both stability and reactivity . Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 359.51 g/mol
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SMILES Notation: \text{CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2SC(C)(C)C)[N+]#[C-]}
Spectroscopic and Computational Data
The tert-butyl group enhances solubility in non-polar solvents, while the sulfone group introduces polarity, enabling dual-phase reactivity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone typically involves multi-step reactions:
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Sulfonation: Introduction of the sulfone group via oxidation of a sulfide precursor.
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Isocyanide Formation: Reaction of a primary amine with phosgene or chloroformate derivatives to generate the isocyanide functionality .
A representative route involves:
Exact protocols remain proprietary, but intermediates such as 2-tert-butylsulfanylphenyl methanesulfonyl chloride have been identified .
Industrial-Scale Considerations
Large-scale production requires stringent control over phosgene handling due to its toxicity. Alternatives like carbamate-based isocyanide generation are under investigation to improve safety .
Reactivity and Functional Applications
Isocyanide-Driven Reactions
The isocyanide group participates in multicomponent reactions (MCRs), such as:
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Ugi Reaction: Forms peptidomimetics via coupling with amines, aldehydes, and carboxylic acids.
These reactions are pivotal in combinatorial chemistry for drug discovery .
Sulfone-Mediated Transformations
The sulfone group acts as a stabilizing moiety in nucleophilic substitutions, enabling:
Comparative Analysis with Structural Analogues
Compound Name | Molecular Formula | Key Features | Distinguishing Attributes |
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Isocyano(4-methylphenyl)sulfonylmethylthiophene | Thiophene ring | Lacks tert-butyl group; reduced steric bulk | |
Isocyano(2-methylphenyl)methylsulfone | Simpler aromatic system | Absence of sulfur-containing substituents | |
3-Isocyano[(4-methylphenyl)sulfonyl]methylthiophene | Thiophene and sulfone | Varied ring substitution pattern |
The tert-butylsulfanyl group in Isocyano(2-tert-butylsulphanylphenyl)methyl-4-methylphenyl sulphone confers enhanced thermal stability and unique steric effects, making it advantageous in catalysis .
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